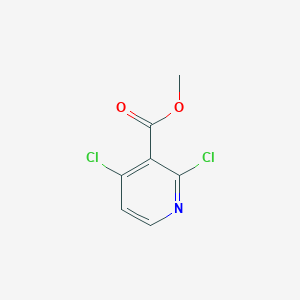

Methyl 2,4-dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZIEMCFERTPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650749 | |

| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442903-28-8 | |

| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dichloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,4-Dichloronicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Nicotinic Acid Derivatives

Methyl 2,4-dichloronicotinate, a halogenated derivative of the pyridine carboxylic acid family, represents a pivotal building block in modern synthetic and medicinal chemistry. Its strategic importance lies in the differential reactivity of the two chlorine atoms on the pyridine ring, which allows for selective and sequential functionalization. This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and its versatile applications as a key intermediate in the development of active pharmaceutical ingredients (APIs). Understanding the nuances of this compound is crucial for researchers aiming to design and synthesize novel therapeutics with enhanced efficacy and specificity.

Core Properties and Identification

A foundational aspect of working with any chemical entity is its unambiguous identification and understanding its fundamental properties.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | Methyl 2,4-dichloropyridine-3-carboxylate, 2,4-Dichloro-3-pyridinecarboxylic acid methyl ester | N/A |

| CAS Number | 442903-28-8 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Light yellow oil | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 2,4-dichloronicotinic acid. The choice of esterification method is critical to ensure high yield and purity, preventing side reactions associated with the reactive chlorinated pyridine ring.

Recommended Synthetic Protocol: Esterification of 2,4-Dichloronicotinic Acid

This protocol details a robust method for the synthesis of this compound from 2,4-dichloronicotinic acid using iodomethane and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Reaction Scheme:

Caption: Esterification of 2,4-Dichloronicotinic acid.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 2,4-dichloronicotinic acid (1.0 eq) in acetonitrile.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon base addition.

-

Reagent Addition: Sequentially add DBU (2.5 eq) followed by iodomethane (5.0 eq) to the cooled solution. The DBU acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate salt that is more reactive towards the alkylating agent, iodomethane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 14 hours.

-

Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water to remove DBU salts and any remaining water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: ethyl acetate-hexane) to yield this compound as a light yellow oil.[1]

Mechanistic Considerations:

The reaction proceeds via a standard esterification mechanism. DBU deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion then undergoes an SN2 reaction with iodomethane, where the carboxylate oxygen attacks the methyl group, displacing the iodide leaving group to form the methyl ester.

Spectroscopic Characterization

Accurate structural elucidation is paramount in synthetic chemistry. The following section details the key spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the protons on the pyridine ring and the methyl ester group.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 8.42 | Doublet (d) | 5.4 | H6 of pyridine ring |

| 7.59 | Doublet (d) | 5.4 | H5 of pyridine ring |

| 3.99 | Singlet (s) | N/A | -OCH₃ of the methyl ester |

Solvent: CD₃OD, Frequency: 300 MHz[1]

The downfield chemical shifts of the aromatic protons are characteristic of their position on the electron-deficient pyridine ring, further influenced by the electron-withdrawing chlorine atoms. The coupling constant of 5.4 Hz is typical for ortho-coupling between protons on a pyridine ring.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): Expected in the range of 160-170 ppm.

-

Aromatic Carbons (C-Cl, C-H, C-COOCH₃): Expected in the range of 120-155 ppm.

-

Methyl Carbon (-OCH₃): Expected around 52-55 ppm.

These predictions are based on standard chemical shift ranges for similar functional groups and heterocyclic systems.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. The two chlorine atoms at the 2- and 4-positions of the pyridine ring exhibit differential reactivity, allowing for selective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is a key strategic element in the construction of polysubstituted pyridine cores found in many active pharmaceutical ingredients (APIs).

Role as a Key Intermediate for Kinase Inhibitors

Dichloronicotinate derivatives, such as Methyl 4,6-dichloronicotinate, are known intermediates in the synthesis of various kinase inhibitors.[2] The strategic placement of the chlorine atoms allows for the sequential introduction of different nucleophiles, which is a common strategy in building the complex scaffolds of these targeted therapies. While a specific, publicly documented synthesis of an approved drug starting directly from this compound was not identified in the search results, its structural motif is highly relevant to this class of compounds.

The general synthetic utility can be illustrated by the following workflow:

Caption: Generalized workflow for API synthesis.

The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position due to greater activation by the electron-withdrawing ester group and the ring nitrogen. This allows for a controlled, stepwise introduction of different functionalities, which is a powerful tool in combinatorial chemistry and lead optimization.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Toxicity: While specific toxicity data for this compound is not extensively documented, related dichloropyridine derivatives are known to be irritants and may be harmful if swallowed or inhaled. Assume the compound is hazardous and handle accordingly.

Conclusion

This compound (CAS No. 442903-28-8) is a valuable and versatile intermediate for the synthesis of complex, polysubstituted pyridine derivatives. Its well-defined synthesis and the differential reactivity of its chloro-substituents make it a strategic building block for medicinal chemists, particularly in the field of kinase inhibitor development. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a critical resource for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors. As the demand for targeted and personalized medicines grows, the importance of such strategically functionalized intermediates will undoubtedly continue to increase.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2,4-Dichloronicotinate

Abstract

Methyl 2,4-dichloronicotinate is a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials. Its di-chlorinated pyridine framework offers multiple reaction sites for derivatization, making it a valuable intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the synthesis of the crucial precursor, 2,4-dichloronicotinic acid, and subsequently explore and compare validated methods for its esterification. This document emphasizes the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into reaction optimization and safety considerations, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Strategic Importance of this compound

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs. The strategic placement of chloro-substituents, as seen in this compound, significantly enhances its synthetic utility. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the methyl ester at the C3 position can be readily hydrolyzed or converted into other functional groups like amides. This trifunctional handle allows for controlled, sequential modifications, enabling the rapid generation of diverse compound libraries for screening and lead optimization. Understanding the efficient and scalable synthesis of this intermediate is therefore a critical first step in many discovery programs.

Synthesis of the Precursor: 2,4-Dichloronicotinic Acid

The most direct route to the target ester begins with its corresponding carboxylic acid. While 2,4-dichloronicotinic acid is commercially available, knowledge of its synthesis from more fundamental precursors is essential for ensuring supply chain robustness and enabling cost-effective scale-up. A logical and well-documented approach involves the multi-step transformation of a readily available starting material like 2,4-lutidine (2,4-dimethylpyridine).

Proposed Pathway: From 2,4-Lutidine to 2,4-Dichloronicotinic Acid

This synthetic strategy involves two key transformations: (1) oxidation of the methyl groups of 2,4-lutidine to carboxylic acids, and (2) subsequent chlorination of the pyridine ring.

Caption: Reaction mechanism for the DBU-mediated methylation of a carboxylic acid.

Experimental Protocol: Method A

This protocol is adapted from a validated synthesis of this compound.

[1]1. Reaction Setup: Dissolve 2,4-dichloronicotinic acid (1.0 eq) in acetonitrile (approx. 0.25 M solution) in a round-bottom flask equipped with a magnetic stir bar. 2. Cooling: Cool the solution to 0°C using an ice bath. 3. Reagent Addition: Sequentially add DBU (2.5 eq) followed by iodomethane (5.0 eq) to the cooled solution. 4. Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 14 hours. 5. Workup:

- Remove the acetonitrile solvent by distillation under reduced pressure (rotary evaporation).

- Dissolve the resulting residue in ethyl acetate.

- Wash the organic layer with water (1x) and then with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

- Purification:

- Filter off the drying agent and concentrate the filtrate under reduced pressure.

- Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to afford pure this compound.

Method B: Acid-Catalyzed Fischer Esterification

The Fischer esterification is a classic, robust, and economical method for producing esters. It involves reacting a carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst.

-

Expertise & Experience: This reaction is an equilibrium process. T[2][3]o drive the reaction towards the product, a large excess of the alcohol reactant (methanol) is typically used, which also conveniently serves as the solvent. The removal of water, the reaction byproduct, can also shift the equilibrium to the right. A common and effective way to catalyze this reaction is by using thionyl chloride (SOCl₂). When added to methanol, thionyl chloride reacts to form sulfur dioxide, hydrogen chloride (the active acid catalyst), and methyl chloride. This in situ generation of HCl avoids the direct use of corrosive aqueous acids and helps to keep the reaction medium anhydrous, which is favorable for the equilibrium. T[3]his method is ideal for large-scale synthesis where cost and atom economy are primary concerns.

Diagram 3: Mechanism of Fischer Esterification

References

Biological activity of dichloronicotinate compounds

An In-Depth Technical Guide to the Biological Activity of Dichloronicotinate Compounds

Executive Summary

The dichloronicotinate scaffold, particularly its esterified forms like ethyl 4,6-dichloronicotinate, represents a foundational building block in modern medicinal chemistry. While not possessing potent biological activity in its own right, its true value lies in its strategic utility as a versatile precursor for the synthesis of highly active therapeutic agents. This guide provides an in-depth exploration of the biological activities of compounds derived from the dichloronicotinate core, with a primary focus on their validated role as potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical target in oncology. Furthermore, we will explore the plausible, yet less explored, potential for this scaffold to generate inhibitors of 2-oxoglutarate-dependent dioxygenases (2-OGDDs). This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic insights, field-proven experimental workflows, and detailed protocols to empower further investigation into this promising chemical class.

The Dichloronicotinate Scaffold: A Privileged Synthetic Intermediate

The utility of the dichloronicotinate core stems from the differential reactivity of its two chlorine substituents. This allows for sequential and regioselective displacement reactions, enabling the construction of complex heterocyclic systems. Ethyl 4,6-dichloronicotinate, for example, serves as the starting point for a robust and convergent synthetic pathway to (acylamino)aminonaphthyridinones, a class of compounds that have demonstrated significant promise as anticancer agents.[1][2] The ability to readily diversify the structure at both the 4- and 6-positions makes this scaffold ideal for generating chemical libraries for extensive structure-activity relationship (SAR) studies.[2]

Primary Biological Target: Heat Shock Protein 90 (Hsp90)

The Critical Role of Hsp90 in Oncology

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of "client" proteins.[3][4] In healthy cells, Hsp90 plays a vital housekeeping role. However, in cancer cells, it is overexpressed and exists in a state of high activity, where it is critical for maintaining the function of numerous oncoproteins that drive tumor proliferation, survival, angiogenesis, and metastasis.[5][6] These client proteins include mutated kinases (e.g., HER2, BRAF), transcription factors, and other signaling molecules crucial for all six hallmarks of cancer.[5][7] This dependence makes cancer cells particularly vulnerable to Hsp90 inhibition, providing a compelling therapeutic window.

Mechanism of Inhibition by Dichloronicotinate Derivatives

Compounds synthesized from the dichloronicotinate core, such as (acylamino)aminonaphthyridinones, function as potent Hsp90 inhibitors.[1] They act by competitively binding to the ATP-binding pocket located in the N-terminal domain of Hsp90.[3][5] This action prevents the binding and subsequent hydrolysis of ATP, which is a critical step in the chaperone's catalytic cycle.[4][7] The inhibition of ATPase activity stalls the chaperone machinery, leaving client proteins in an unfolded or unstable state. These misfolded proteins are then recognized by the cell's quality control system and targeted for degradation via the ubiquitin-proteasome pathway.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Chameleonic Core: A Technical Guide to the Applications of Dichloronicotinate Esters in Drug Discovery and Agrochemicals

Abstract

Dichloronicotinate esters, a class of halogenated pyridine derivatives, represent a versatile and powerful scaffold in modern synthetic chemistry. Their unique electronic properties and multiple reactive sites make them invaluable starting materials for the construction of complex molecular architectures with significant biological activity. This technical guide provides an in-depth exploration of the applications of dichloronicotinate esters, with a primary focus on their pivotal role in the development of targeted cancer therapeutics and next-generation herbicides. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols that underscore the broad utility of these compounds for researchers, medicinal chemists, and professionals in drug and agrochemical development.

Introduction: The Strategic Advantage of the Dichloronicotinate Scaffold

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of chlorine atoms onto this ring system, as seen in dichloronicotinate esters, dramatically influences its chemical reactivity and provides strategic handles for synthetic transformations. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring activates the molecule for nucleophilic aromatic substitution reactions, while also providing sites for cross-coupling reactions. This "tunable" reactivity allows for the regioselective introduction of various functional groups, making dichloronicotinate esters ideal precursors for building diverse molecular libraries.

This guide will focus on the applications of key isomers, particularly ethyl 4,6-dichloronicotinate, in two major fields:

-

Oncology: As a cornerstone in the synthesis of potent and selective Heat shock protein 90 (Hsp90) inhibitors for cancer therapy.

-

Agriculture: As a key intermediate in the production of auxin-mimic herbicides for broadleaf weed control.

We will explore the causality behind the synthetic choices, provide detailed experimental workflows, and elucidate the downstream biological consequences of the molecules derived from these versatile esters.

Pharmaceutical Applications: Engineering Novel Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a multitude of "client" proteins, many of which are oncoproteins that are essential for cancer cell proliferation, survival, and metastasis.[1] The inhibition of Hsp90 leads to the degradation of these client proteins, representing a multi-faceted approach to cancer treatment.[1] (Acylamino)aminonaphthyridinones, a class of novobiocin analogues, have emerged as promising Hsp90 inhibitors, and their synthesis is efficiently achieved using ethyl 4,6-dichloronicotinate as a key building block.[1][2]

Mechanism of Action: Disrupting the Hsp90 Chaperone Cycle

Hsp90 inhibitors derived from dichloronicotinate esters function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for client protein activation.[1] Consequently, the client proteins are targeted for ubiquitination and subsequent degradation by the proteasome. This leads to the simultaneous downregulation of multiple oncogenic signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.[2]

Caption: Mechanism of Hsp90 inhibition by (acylamino)aminonaphthyridinones.

Synthetic Strategy: A Convergent Approach to (Acylamino)aminonaphthyridinones

The synthesis of (acylamino)aminonaphthyridinone Hsp90 inhibitors from ethyl 4,6-dichloronicotinate is a multi-step process that leverages the differential reactivity of the two chlorine atoms.[2] The general workflow involves a regioselective amination, followed by cyclization with hydrazine to form the core naphthyridinone structure, and subsequent acylation.[2]

Caption: Synthetic workflow for (acylamino)aminonaphthyridinone Hsp90 inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the key intermediate, 7-amino-1,6-naphthyridin-5(6H)-one, from ethyl 4,6-dichloronicotinate.

Protocol 1: Synthesis of Ethyl 4-amino-6-chloronicotinate [2]

-

Reaction Setup: In a sealed vessel, dissolve ethyl 4,6-dichloronicotinate (10 g, 45.4 mmol) in 100 mL of dioxane.

-

Amination: Add 50 mL of 28% aqueous ammonia.

-

Reaction Conditions: Heat the mixture at 100°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to yield ethyl 4-amino-6-chloronicotinate.

Protocol 2: Synthesis of 7-Amino-1,6-naphthyridin-5(6H)-one [2]

-

Reaction Setup: Dissolve ethyl 4-amino-6-chloronicotinate (5 g, 24.7 mmol) in 50 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Cyclization: Add hydrazine hydrate (5 mL, 103 mmol) to the solution.

-

Reaction Conditions: Reflux the mixture for 8 hours.

-

Work-up: Cool the reaction to room temperature. The precipitated product should be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain 7-amino-1,6-naphthyridin-5(6H)-one.

-

Characterization: The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.[3]

Quantitative Analysis of Biological Activity

The efficacy of Hsp90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for compounds directly synthesized from dichloronicotinate esters require dedicated experimental determination, the following table provides representative IC50 values for known Hsp90 inhibitors to illustrate the potency of this class of compounds.

| Hsp90 Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| 17-AAG | H3122 (Lung Adenocarcinoma) | 0.02 µM | [4] |

| IPI-504 | H3122 (Lung Adenocarcinoma) | 0.01 µM | [4] |

| STA-9090 | H3122 (Lung Adenocarcinoma) | <0.01 µM | [4] |

| AUY-922 | H3122 (Lung Adenocarcinoma) | <0.01 µM | [4] |

| Compound (R)-8n | MCF7 (Breast Cancer) | 0.23 µM | [5] |

| Compound (R)-8n | HCC1954 (Breast Cancer) | 0.11 µM | [5] |

Protocol 3: Cell Viability Assay (MTT Assay) [6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized Hsp90 inhibitor for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Agrochemical Applications: Designing Selective Auxin-Mimic Herbicides

In the agrochemical sector, dichloronicotinate esters are valuable precursors for the synthesis of pyridine-based herbicides.[1] Specifically, 2,6-dichloronicotinic acid, which can be derived from its corresponding ester, is a key intermediate in the production of auxin-mimic herbicides such as Clopyralid and Picloram.[1][7] These herbicides are highly effective in controlling broadleaf weeds in various crops.

Mechanism of Action: Overloading the Plant's Growth Regulation

Clopyralid and Picloram are synthetic auxins that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[8] They are absorbed by the leaves and roots and translocated throughout the plant.[2] At the molecular level, these herbicides bind to the TIR1/AFB family of F-box proteins, which are auxin receptors.[8] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the uncontrolled expression of auxin-responsive genes.[8] This results in epinastic growth, stem and leaf twisting, and ultimately, the death of the susceptible plant.

Caption: Mechanism of action of auxin-mimic herbicides.

Synthetic Strategy: From Dichloropyridine to Potent Herbicides

The synthesis of herbicides like Picloram often starts from a highly chlorinated pyridine precursor. While a direct, detailed protocol from a dichloronicotinate ester was not available in the searched literature, the general strategy involves the formation of the corresponding picolinic acid, followed by amination. The ester can be hydrolyzed to the carboxylic acid as a key step in this process.

Representative Experimental Protocol: Synthesis of 3,6-Dichloropicolinic Acid (a Clopyralid precursor)[7]

-

Reaction Setup: To a reaction flask, add 3,5,6-trichloro-4-hydrazinopicolinic acid (30 g, 0.11 mole) and 400 mL of water.

-

Base Addition: Add a solution of sodium hydroxide (4.5 g, 0.11 mole) in 25 mL of water.

-

Reaction Conditions: Heat the mixture to reflux. While refluxing, add another 4.5 g of sodium hydroxide in 25 mL of water dropwise over 50 minutes. Continue refluxing for an additional 45 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Add 100 mL of methylene chloride and acidify with 35 mL of concentrated hydrochloric acid.

-

Extraction: Separate the two phases and extract the aqueous layer twice with methylene chloride.

-

Purification: Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid.

Conclusion and Future Perspectives

Dichloronicotinate esters have firmly established their importance as versatile and strategically valuable building blocks in both pharmaceutical and agrochemical research. Their utility in constructing complex, biologically active molecules is a testament to the power of halogenated heterocycles in modern synthetic chemistry. The successful application of these esters in the development of Hsp90 inhibitors for cancer therapy and auxin-mimic herbicides for agriculture highlights their broad impact.

Future research in this area is likely to focus on the development of novel dichloronicotinate ester derivatives with enhanced reactivity and selectivity. This will enable the synthesis of even more complex and potent therapeutic agents and agrochemicals. Furthermore, the exploration of these esters as precursors for other classes of biologically active molecules remains a fertile ground for discovery. As our understanding of disease pathways and weed biology deepens, the chameleonic nature of the dichloronicotinate core will undoubtedly continue to provide a robust platform for innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Compass: Navigating the Reactivity of 2,4-Dichloropyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern organic synthesis, certain molecular frameworks consistently emerge as cornerstones for innovation. 2,4-Dichloropyridine is one such entity, a deceptively simple heterocyclic compound that has proven to be a remarkably versatile building block.[1][2] Its utility spans the development of life-saving pharmaceuticals to the creation of advanced agrochemicals that safeguard our food supply.[1][3] The strategic placement of two chlorine atoms on the electron-deficient pyridine ring bestows upon it a unique reactivity profile, allowing for selective and sequential functionalization. This guide, intended for the discerning researcher and drug development professional, will delve into the core principles governing the reactivity of 2,4-dichloropyridine, offering a comprehensive understanding of its reaction mechanisms and providing practical, field-proven protocols for its application.

Electronic Architecture and the Driving Forces of Reactivity

The reactivity of 2,4-dichloropyridine is fundamentally dictated by the electronic interplay between the electronegative nitrogen atom and the two chlorine substituents. The nitrogen atom imparts a significant electron-deficient character to the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions. This inherent electronic landscape makes the ring highly susceptible to nucleophilic attack, a characteristic that is further amplified by the presence of the two electron-withdrawing chlorine atoms.

The chlorine atoms serve a dual purpose: they act as excellent leaving groups in nucleophilic substitution reactions and their positions on the ring create a fascinating dichotomy in reactivity, paving the way for regioselective functionalization.

Navigating Nucleophilic Aromatic Substitution (SNAr) Reactions

The hallmark of 2,4-dichloropyridine's reactivity lies in its propensity to undergo nucleophilic aromatic substitution (SNAr). This class of reactions proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the paramount factor governing the regioselectivity of the reaction.

The Inherent Preference for C4 Substitution

In classical SNAr reactions, nucleophilic attack predominantly occurs at the C4 position of the 2,4-dichloropyridine ring.[4] This preference is a direct consequence of the superior stabilization of the resulting Meisenheimer intermediate. When the nucleophile attacks the C4 position, the negative charge can be delocalized onto the electronegative pyridine nitrogen through resonance, a highly stabilizing contribution.[4] Conversely, attack at the C2 position results in a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto the nitrogen, rendering it less stable.

Diagram: Mechanism of SNAr on 2,4-Dichloropyridine

Caption: SNAr mechanism illustrating the favored C4 attack.

The Influence of Substituents

The regioselectivity of SNAr reactions can be modulated by the presence of other substituents on the pyridine ring. Electron-donating groups can decrease the overall reactivity of the ring towards nucleophiles, while electron-withdrawing groups can enhance it. For instance, in 2,4-dichloropyrimidines, an analogous heterocyclic system, the presence of an electron-donating group at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.[5] This is attributed to alterations in the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the molecule.[6]

A Spectrum of Nucleophiles: N, O, and S

2,4-Dichloropyridine reacts with a wide array of nucleophiles, providing access to a diverse range of substituted pyridine derivatives.

-

N-Nucleophiles: Amines, both aliphatic and aromatic, readily displace the C4-chloro substituent. These reactions are foundational in the synthesis of numerous biologically active compounds.

-

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers, which are valuable intermediates in medicinal chemistry.

-

S-Nucleophiles: Thiols and thiophenols are also effective nucleophiles, leading to the formation of thioethers.

| Nucleophile Type | Example | Predominant Position of Attack | Typical Reaction Conditions |

| N-Nucleophile | Primary/Secondary Amine | C4 | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., n-BuOH, NMP), Heat |

| O-Nucleophile | Sodium Methoxide | C4 | Methanol, Heat |

| S-Nucleophile | Thiophenol | C4 | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

Harnessing Palladium Catalysis for Regiocontrol

While classical SNAr reactions exhibit a strong preference for the C4 position, modern palladium-catalyzed cross-coupling reactions have emerged as a powerful tool to invert this selectivity and achieve functionalization at the C2 position.

The Buchwald-Hartwig Amination: A Gateway to C2-Substituted Pyridines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[7] In the context of 2,4-dichloropyridine, this reaction provides a reliable method for the selective formation of a C-N bond at the C2 position.[8][9] The choice of ligand is critical for achieving high regioselectivity. Bulky, electron-rich phosphine ligands, such as Xantphos, have been shown to be particularly effective in promoting the oxidative addition of the palladium catalyst to the C2-Cl bond, thereby directing the amination to this position.[8]

Diagram: Regioselective Buchwald-Hartwig Amination

Caption: Key components for C2-selective Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is another indispensable tool for the functionalization of 2,4-dichloropyridine, enabling the formation of carbon-carbon bonds. The regioselectivity of this reaction can also be controlled by the choice of catalyst, ligands, and reaction conditions. This allows for the synthesis of a wide variety of aryl- and heteroaryl-substituted pyridines, which are prevalent motifs in medicinal chemistry.

Synthetic Applications: From Bench to Bedside and Field

The unique reactivity of 2,4-dichloropyridine has cemented its status as a key intermediate in the synthesis of a multitude of high-value molecules.

In the Realm of Medicinal Chemistry

2,4-Dichloropyridine derivatives are particularly prominent in the development of kinase inhibitors, a major class of anticancer drugs.[10] The pyridine core often serves as a scaffold to which various substituents are appended to achieve potent and selective inhibition of specific kinases. The ability to sequentially and regioselectively functionalize the C2 and C4 positions is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, these derivatives have found applications in the synthesis of antiviral and other therapeutic agents.[11][12]

Advancing Agrochemicals

In the agrochemical industry, 2,4-dichloropyridine is a vital precursor for the synthesis of herbicides and fungicides.[3][13] The resulting products play a critical role in modern agriculture by controlling weeds and preventing crop diseases, thereby ensuring global food security.

Field-Proven Experimental Protocols

Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyridine (Classical SNAr)

Objective: To synthesize 4-amino-2-chloropyridine derivatives via nucleophilic aromatic substitution.

Materials:

-

2,4-Dichloropyridine

-

Amine (e.g., aniline or a secondary amine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH) or N-Methyl-2-pyrrolidone (NMP)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 2,4-dichloropyridine (1.0 eq), the desired amine (1.1 eq), and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

-

Add the solvent (n-BuOH or NMP) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to the appropriate temperature (typically 80-150 °C), with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using K₂CO₃, filter off the solid. If using DIPEA, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Regioselective C2-Amination of 2,4-Dichloropyridine (Buchwald-Hartwig Amination)

Objective: To synthesize 2-amino-4-chloropyridine derivatives via palladium-catalyzed cross-coupling.

Materials:

-

2,4-Dichloropyridine

-

Amine (e.g., aniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Inert gas (argon or nitrogen) supply

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and Cs₂CO₃ (1.5 eq).

-

Add anhydrous dioxane to the flask, followed by 2,4-dichloropyridine (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.[8]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-4-chloropyridine derivative.

Conclusion

2,4-Dichloropyridine is far more than a simple halogenated heterocycle; it is a powerful and versatile tool in the hands of the synthetic chemist. A thorough understanding of its electronic properties and the factors that govern its reactivity is paramount to unlocking its full potential. By mastering the principles of nucleophilic aromatic substitution and leveraging the power of modern cross-coupling catalysis, researchers can navigate the synthetic landscape of 2,4-dichloropyridine with precision and confidence. This, in turn, will continue to fuel the discovery and development of novel molecules that address critical needs in medicine and agriculture.

References

- 1. innospk.com [innospk.com]

- 2. Synthesis and Applications of 2,4-Dichloropyridine in Organic Chemistry Research [weimiaobio.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]

- 10. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. purdue.edu [purdue.edu]

- 13. benchchem.com [benchchem.com]

Starting materials for Methyl 2,4-dichloronicotinate synthesis

An In-Depth Technical Guide to the Starting Materials and Synthetic Routes for Methyl 2,4-dichloronicotinate

Introduction

This compound (CAS No: 442903-28-8) is a key heterocyclic building block in modern organic synthesis.[1] Its pyridine core, functionalized with reactive chlorine atoms at the 2- and 4-positions and a methyl ester at the 3-position, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This guide provides an in-depth analysis of the primary synthetic strategies and starting materials for obtaining this compound, designed for researchers and professionals in the fields of chemical synthesis and drug development. We will explore the causality behind synthetic choices, from the most direct esterification route to more fundamental approaches starting from basic pyridine precursors.

Section 1: The Direct Approach: Esterification of 2,4-Dichloronicotinic Acid

The most straightforward and often preferred industrial route to this compound is the direct esterification of its corresponding carboxylic acid. This approach is predicated on the availability of the key starting material, 2,4-Dichloronicotinic acid.

Starting Material Profile: 2,4-Dichloronicotinic Acid

-

Chemical Name: 2,4-Dichloronicotinic acid

-

CAS Number: 262423-77-8[2]

-

Molecular Formula: C₆H₃Cl₂NO₂[2]

-

Molecular Weight: 192.00 g/mol [2]

This starting material is a stable, solid compound that serves as the immediate precursor to the target ester. Its commercial availability is a critical factor for researchers considering this synthetic route.

The Esterification Reaction: Mechanistic Insights

The conversion of the carboxylic acid to its methyl ester is a classic esterification reaction. While standard Fischer esterification (using methanol and a strong acid catalyst like sulfuric acid) is viable, industrial preparations often favor more robust methods that drive the reaction to completion with high efficiency.

The use of thionyl chloride (SOCl₂) or oxalyl chloride is a common and highly effective strategy. The causality for this choice is twofold:

-

Activation of the Carboxyl Group: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.

-

Irreversible Reaction: The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

The subsequent addition of methanol to the acyl chloride intermediate results in a rapid and high-yielding nucleophilic acyl substitution to form the desired methyl ester.

Experimental Protocol: Synthesis from 2,4-Dichloronicotinic Acid

This protocol is adapted from standard procedures for the esterification of analogous chloronicotinic acids.[3][4]

Step 1: Acyl Chloride Formation

-

To a stirred suspension of 2,4-Dichloronicotinic acid (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, DCM) at 0 °C, add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq).

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

Step 2: Esterification

-

Cool the reaction mixture back to 0 °C.

-

Slowly add anhydrous methanol (5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

-

The reaction mixture is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualization: Direct Esterification Pathway

Caption: Direct esterification of 2,4-dichloronicotinic acid.

Section 2: Synthesis from Dihydroxy Precursors

An alternative and more fundamental approach involves the synthesis from a dihydroxy analog. The rationale for this strategy is that hydroxypyridines can be more readily available or synthetically accessible than their chlorinated counterparts. The hydroxyl groups can then be efficiently converted to chloro groups.

Key Starting Material: 2,4-Dihydroxynicotinic Acid or its Esters

The synthesis would commence with 2,4-dihydroxynicotinic acid or its corresponding ester. These compounds, which exist in tautomeric equilibrium with their pyridone forms, serve as the foundational scaffold upon which the chloro functionalities are installed.

The Chlorination Step: From Diol to Dichloride

The conversion of hydroxyl groups on a pyridine ring to chlorine atoms is a standard transformation achieved with powerful chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.

Causality of Reagent Choice:

-

POCl₃ is highly effective at dehydrative chlorination of the keto-enol tautomers of hydroxypyridines (pyridones). The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This process is particularly efficient for converting the amide-like carbonyls of pyridones into chloro-substituted pyridines.

This chlorination step is the core of the synthesis, transforming the precursor into a dichlorinated intermediate, which is then esterified if the synthesis started from the acid. A similar procedure is well-documented for the synthesis of ethyl 4,6-dichloronicotinate from ethyl 4,6-dihydroxynicotinate.[4]

Experimental Protocol: Two-Step Synthesis

This protocol describes the chlorination of a dihydroxynicotinate precursor, followed by esterification.

Step 1: Chlorination of 2,4-Dihydroxynicotinic Acid

-

Slowly add 2,4-dihydroxynicotinic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture and remove the excess POCl₃ by distillation under reduced pressure.

-

Carefully pour the residue onto crushed ice with vigorous stirring.

-

The precipitated solid, 2,4-dichloronicotinic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Esterification

-

The dried 2,4-dichloronicotinic acid is then esterified using the protocol described in Section 1.3.

Visualization: Dihydroxy Precursor Pathway

Caption: Two-step synthesis from a dihydroxy precursor.

Section 3: Synthesis from Nicotinic Acid via N-Oxidation

For ultimate synthetic economy, starting from the simplest and most inexpensive precursor, nicotinic acid, is highly desirable. This multi-step approach requires activation of the pyridine ring to facilitate the desired dichlorination pattern.

Starting Material Profile: Nicotinic Acid (Niacin)

Nicotinic acid is a readily available and inexpensive commodity chemical, making it an attractive starting point for a scalable synthesis.

Synthetic Strategy and Mechanistic Causality

The direct chlorination of nicotinic acid is difficult and lacks the required regioselectivity. The pyridine ring is electron-deficient and resistant to electrophilic substitution. To overcome this, the ring is first activated by N-oxidation.

-

N-Oxidation: Nicotinic acid is oxidized to Nicotinic acid-N-oxide. This is typically achieved using hydrogen peroxide in acetic acid or with other peroxy acids. The N-oxide functionality electronically activates the 2- and 4-positions of the pyridine ring, making them susceptible to nucleophilic attack in the subsequent chlorination step.

-

Chlorination: The N-oxide is then treated with a chlorinating agent like POCl₃. The reaction mechanism involves the attack of the N-oxide oxygen onto the phosphorus atom, followed by the delivery of chloride ions to the now electron-deficient 2- and 4-positions of the ring. This process, often carried out at elevated temperatures, results in the formation of the dichlorinated pyridine ring. A similar process is used for the synthesis of 2-chloronicotinic acid.[5]

-

Esterification: The resulting 2,4-dichloronicotinic acid is then esterified as previously described.

Visualization: N-Oxide Pathway

Caption: Multi-step synthesis starting from nicotinic acid.

Comparative Analysis of Starting Materials

| Feature | 2,4-Dichloronicotinic Acid | 2,4-Dihydroxynicotinic Acid | Nicotinic Acid |

| Number of Steps | 1 | 2 | 3 |

| Process Simplicity | High | Medium | Low |

| Starting Material Cost | High | Medium | Low |

| Overall Yield | High (for the final step) | Medium | Potentially Lower |

| Key Reagents | SOCl₂, Methanol | POCl₃, SOCl₂, Methanol | H₂O₂, POCl₃, Methanol |

| Primary Advantage | Direct, high-yielding final step | Utilizes more accessible precursors | Lowest cost starting material |

Conclusion

The synthesis of this compound can be approached from several strategic starting points. The choice of starting material is a critical decision that balances factors such as cost, process complexity, and the number of synthetic steps.

-

Direct esterification of 2,4-dichloronicotinic acid offers the most straightforward and high-yielding final transformation, ideal for situations where the precursor is readily available.

-

Synthesis from 2,4-dihydroxynicotinic acid provides a robust alternative, leveraging the efficient conversion of hydroxyl groups to chlorides using standard reagents like POCl₃.

-

Building from nicotinic acid represents the most fundamental and cost-effective approach, though it involves a multi-step process requiring ring activation via N-oxidation.

Each pathway offers a viable route to this important synthetic intermediate, and the optimal choice will depend on the specific economic and logistical constraints of the research or manufacturing environment.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dichloronicotinate

Introduction

Methyl 2,4-dichloronicotinate is a halogenated pyridine derivative of significant interest in synthetic chemistry. As a versatile intermediate, it serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals. The precise substitution pattern of chloro groups and a methyl ester on the pyridine ring imparts unique reactivity and physicochemical characteristics to the molecule. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for effective reaction design, process optimization, purification, formulation, and safe handling.

This guide provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices and provides detailed, field-proven methodologies for the empirical determination of these properties. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Compound Identification and Molecular Structure

A precise understanding of the molecular identity is the foundation of all chemical and physical characterization.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Methyl 2,4-dichloropyridine-3-carboxylate | N/A |

| CAS Number | 442903-28-8 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [4][5] |

| Molecular Weight | 206.03 g/mol | [1][3][4] |

| Chemical Structure |  | N/A |

Core Physical Properties: A Comparative Analysis

Direct, experimentally verified data for this compound is not extensively published. Therefore, this section presents a combination of expected properties based on its structure and comparative data from closely related isomers. This approach provides a scientifically grounded estimation of its physical characteristics.

| Property | Expected / Comparative Value | Rationale & Notes |

| Appearance | White to off-white or light yellow crystalline solid | This is typical for similar chlorinated pyridine derivatives.[6][7] |

| Melting Point | Estimated: 45 - 65 °C | Data for isomers suggests a relatively low melting point. Methyl 2,5-dichloronicotinate melts at 42-46 °C, and Methyl 4,6-dichloronicotinate at 57-61 °C.[6][7][8][9] The exact value for the 2,4-dichloro isomer will depend on its crystal lattice energy. |

| Boiling Point | Estimated: > 250 °C | High boiling points are expected due to polarity and molecular weight. Methyl 2,5-dichloronicotinate has a reported boiling point of 257-263 °C.[10] Atmospheric distillation may not be suitable due to potential decomposition. |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, acetone; Sparingly soluble in non-polar solvents; Insoluble in water. | The ester functionality and halogen substituents suggest good solubility in common polar aprotic organic solvents.[10] The lack of highly polar, protic groups predicts low aqueous solubility. |

Experimental Protocols for Physical Characterization

The following sections provide detailed, step-by-step methodologies for determining the key physical properties of this compound. The rationale behind critical steps is explained to ensure both accuracy and a deeper understanding of the process.

Melting Point Determination via the Capillary Method

Expertise & Rationale: The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[10] The capillary method is a standard, reliable technique that requires minimal sample. A slow heating rate near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[11]

Figure 1: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the crystalline sample of this compound is completely dry, as residual solvent will depress the melting point.

-

Place a small amount of the sample on a watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer.[6]

-

Tap the open end of a capillary melting point tube into the powder to collect a small amount of sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[10]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of a melting point apparatus.

-

Set the initial heating rate to be rapid, bringing the temperature to about 20 °C below the estimated melting point.

-

Decrease the heating rate to 1-2 °C per minute. This slow ramp is critical for accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T_initial) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T_final) at which the last crystal melts completely.

-

The melting point is reported as the range from T_initial to T_final.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

If time permits, perform a mixed melting point test with a known standard to confirm identity.

-

Micro Boiling Point Determination

Expertise & Rationale: For small sample quantities, a micro boiling point determination is the most efficient method.[12][13] The principle relies on trapping a small bubble of air in an inverted capillary (a bell). As the liquid is heated, the vapor pressure of the liquid increases. When the vapor pressure equals the atmospheric pressure, the liquid boils, and a steady stream of bubbles emerges from the bell. The boiling point is recorded upon cooling, at the precise moment the bubble stream stops and the liquid is drawn back into the bell, signifying that the external and internal pressures are equal.

Figure 2: Workflow for Micro Boiling Point Determination.

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Add approximately 0.2-0.3 mL of liquid this compound to a small (e.g., 75 x 8 mm) test tube.

-

Create a "bell" by sealing one end of a glass capillary tube and cutting it to a length of about 3-4 cm. Place this bell, open-end down, into the test tube containing the sample.[14]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.[14]

-

Clamp the assembly in a heating bath (a Thiele tube or an oil bath on a hot plate) so that the heat transfer medium is above the level of the sample but below the top of the test tube.

-

-

Measurement:

-

Heat the bath gently, at a rate of a few degrees per minute.

-

As the temperature rises, air will initially be expelled from the bell.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the bell.[14]

-

Once a steady stream is observed, turn off the heat and allow the apparatus to cool slowly.

-

The bubble stream will slow and eventually stop. The exact temperature at which the liquid is drawn back into the bell is the boiling point. Record this temperature.

-

Solubility Assessment

Expertise & Rationale: A systematic, qualitative solubility assessment provides critical information for selecting appropriate solvents for reactions, purification, and analysis. This protocol tests solubility in a range of common laboratory solvents with varying polarities. "Soluble" is practically defined as dissolving approximately 10-20 mg of solute in 0.5 mL of solvent at room temperature.

Figure 3: Workflow for Qualitative Solubility Testing.

Step-by-Step Methodology:

-

Preparation:

-

Aliquot approximately 10-20 mg of this compound into a series of clean, dry, small test tubes.

-

Prepare a set of common laboratory solvents: Water, Methanol, Toluene, Dichloromethane, and Hexane.

-

-

Testing:

-

To the first tube, add 0.5 mL of water. Vortex or shake vigorously for 30 seconds.

-

Observe the mixture. If the solid completely dissolves to form a clear solution, it is classified as "soluble." If it remains as a suspension or is largely undissolved, it is "insoluble." Record the observation.

-

Repeat the process for each of the other solvents in separate test tubes.

-

-

Semi-Quantitative Analysis (Optional):

Spectroscopic Characterization Profile

While experimentally obtained spectra are the gold standard, a predicted profile based on the molecular structure provides an invaluable reference for confirming the identity and purity of synthesized material.

| Technique | Expected Observations |

| ¹H NMR | ~8.5-8.7 ppm (s, 1H): Proton at C6, deshielded by adjacent nitrogen. ~7.4-7.6 ppm (s, 1H): Proton at C5, deshielded by adjacent chlorine. ~3.9-4.1 ppm (s, 3H): Methyl protons of the ester group. |

| ¹³C NMR | ~165-170 ppm: Carbonyl carbon of the ester. ~120-155 ppm: Aromatic carbons of the pyridine ring. Carbons attached to chlorine (C2, C4) will be significantly shifted. ~52-55 ppm: Methyl carbon of the ester.[9][15] |

| IR Spectroscopy | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1730-1715 cm⁻¹: Strong C=O stretch of the ester.[16][17] ~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations.[18][19] ~1300-1100 cm⁻¹: C-O stretch of the ester. ~850-750 cm⁻¹: C-Cl stretching vibrations. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z 205 and 207 (due to ³⁵Cl and ³⁷Cl isotopes). The isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4) will be characteristic. Key Fragments: Loss of -OCH₃ (m/z 174, 176), loss of -COOCH₃ (m/z 146, 148).[7][8] |

Stability, Storage, and Safety

Expertise & Rationale: Chlorinated aromatic compounds require careful handling and storage to maintain their integrity and ensure user safety. Stability is often compromised by moisture, light, and incompatible materials.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, as an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions.

-

Storage: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like strong oxidizing agents and strong bases.[20][21][22] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture ingress.

-

Handling & Safety:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult glove manufacturer data), safety goggles, and a lab coat.[5]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Always consult the Safety Data Sheet (SDS) before use for complete hazard information.[23]

-

Conclusion

This technical guide has detailed the essential physical properties of this compound, grounding theoretical expectations with robust, practical methodologies for their determination. By understanding and applying these protocols, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible outcomes in their synthetic and developmental endeavors. The provided data, though partly based on comparative analysis due to gaps in published literature, offers a strong foundation for any scientist working with this important chemical intermediate.

References

- 1. chemtips.wordpress.com [chemtips.wordpress.com]

- 2. enamine.net [enamine.net]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. ecolink.com [ecolink.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceready.com.au [scienceready.com.au]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chm.uri.edu [chm.uri.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scribd.com [scribd.com]

- 14. chymist.com [chymist.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 19. researchgate.net [researchgate.net]

- 20. eurochlor.org [eurochlor.org]

- 21. ipi-global.com [ipi-global.com]

- 22. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 23. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

Methodological & Application

Synthesis of Methyl 2,4-dichloronicotinate: An Application Note and Protocol

Abstract: This technical guide provides a comprehensive protocol for the synthesis of methyl 2,4-dichloronicotinate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the chlorination of 2,4-dihydroxynicotinic acid to yield 2,4-dichloronicotinic acid, followed by Fischer esterification to produce the target compound. This document offers detailed, step-by-step methodologies, an in-depth discussion of the reaction mechanisms, and critical safety and handling information for the reagents involved.

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and crop science. Its dichlorinated pyridine core provides multiple reaction sites for further functionalization, enabling the synthesis of diverse molecular scaffolds. This application note details a reliable and scalable laboratory procedure for its preparation.

The synthetic strategy is dissected into two primary transformations:

-

Dichlorination of 2,4-dihydroxynicotinic acid: This step involves the conversion of the hydroxyl groups on the pyridine ring to chloro substituents using a potent chlorinating agent.

-

Esterification of 2,4-dichloronicotinic acid: The subsequent reaction is an acid-catalyzed esterification of the carboxylic acid moiety with methanol to yield the final methyl ester.

This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but also the scientific rationale behind the procedural steps to ensure both successful execution and a thorough understanding of the underlying chemistry.

Part 1: Synthesis of 2,4-dichloronicotinic acid

The initial step in the synthesis of this compound is the conversion of the readily available 2,4-dihydroxynicotinic acid (also known as citrazinic acid) to its dichlorinated analogue. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent. In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity of the system.[1]

Reaction Scheme:

Mechanistic Insight

The hydroxyl groups on the pyridine ring at positions 2 and 4 exist in tautomeric equilibrium with their corresponding pyridone forms. In acidic conditions, such as in the presence of POCl₃, the carbonyl oxygen of the pyridone tautomer can be protonated or engage with the electrophilic phosphorus atom of POCl₃. This activation facilitates nucleophilic attack by the chloride ions, leading to the substitution of the hydroxyl groups with chlorine. The carboxylic acid group is generally stable under these conditions.

Experimental Protocol

Materials and Reagents:

-

2,4-Dihydroxynicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional)

-

Pyridine (optional, as a base)

-

Toluene

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl gas.

-

Reagent Addition: To the flask, add 2,4-dihydroxynicotinic acid. Carefully and slowly, add phosphorus oxychloride (POCl₃) in excess (approximately 5-10 molar equivalents). If desired, phosphorus pentachloride (PCl₅) can be added (0.5-1 molar equivalent) to increase the chlorinating potency.[1]

-

Reaction Conditions: The reaction mixture is then heated to reflux (around 110-140°C) for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

Quenching: The cooled residue is then quenched by slowly and cautiously pouring it onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with extreme care in an ice bath.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized to a pH of approximately 8-9 with a saturated solution of sodium bicarbonate.[2] The aqueous layer is then extracted multiple times with dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2,4-dichloronicotinic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Part 2: Synthesis of this compound

The second stage of the synthesis is the esterification of the prepared 2,4-dichloronicotinic acid. A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4][5]

Reaction Scheme:

Mechanistic Insight: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds through the following key steps:[3][5]

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The resulting protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, and in some setups, the water produced is removed.[4][5]

Experimental Protocol

Materials and Reagents:

-

2,4-Dichloronicotinic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc) or diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloronicotinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%). Alternatively, thionyl chloride can be used as both the catalyst and a dehydrating agent.[6]

-

Reaction Conditions: The reaction mixture is then heated to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, the excess methanol is removed under reduced pressure.

-

Work-up: The residue is dissolved in ethyl acetate or diethyl ether. The organic solution is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4-Dihydroxynicotinic acid | C₆H₅NO₄ | 155.11 | >300 (decomposes) |